Technical Whitepaper: 4-Chloro-5-fluoro-2-hydroxybenzoic Acid (CAS: 181289-00-9) in Advanced Drug Discovery
Technical Whitepaper: 4-Chloro-5-fluoro-2-hydroxybenzoic Acid (CAS: 181289-00-9) in Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, halosalicylic acids serve as highly privileged scaffolds. 4-Chloro-5-fluoro-2-hydroxybenzoic acid (CAS: 181289-00-9) has emerged as a critical building block, particularly in the synthesis of next-generation antiviral and anthelmintic agents. Its unique di-halogenated substitution pattern—combining the lipophilic bulk of a chlorine atom with the metabolic stability imparted by fluorine—makes it an invaluable intermediate for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds, such as Niclosamide analogs targeting SARS-CoV-2[1].
This whitepaper provides an in-depth technical guide on the physicochemical properties, mechanistic synthesis, and strategic applications of this compound for researchers and drug development professionals.
Physicochemical Profiling
Understanding the baseline parameters of 4-Chloro-5-fluoro-2-hydroxybenzoic acid is essential for predicting its behavior in organic synthesis and biological systems. The dual electron-withdrawing nature of the halogens significantly lowers the pKa of the carboxylic acid compared to unsubstituted salicylic acid, altering its solubility and reactivity profiles.
Table 1: Key Physicochemical Parameters
| Parameter | Specification / Value |
| CAS Number | 181289-00-9 |
| Molecular Formula | C₇H₄ClFO₃ |
| Molecular Weight | 190.56 g/mol |
| IUPAC Name | 4-Chloro-5-fluoro-2-hydroxybenzoic acid |
| SMILES | O=C(O)C1=CC(F)=C(Cl)C=C1O[2] |
| InChIKey | DCTLJDMMIGGQSJ-UHFFFAOYSA-N |
| Physical State | Solid (Off-white to white powder) |
| Storage Conditions | Sealed in dry conditions, room temperature |
Mechanistic Synthesis: The Directed Kolbe-Schmitt Reaction
The industrial and laboratory-scale synthesis of 4-chloro-5-fluoro-2-hydroxybenzoic acid is typically achieved via a directed Kolbe-Schmitt carboxylation starting from 3-chloro-4-fluorophenol. As a Senior Application Scientist, I emphasize that this is not merely a mixing of reagents; it is a kinetically and thermodynamically controlled process.
Step-by-Step Methodology & Causality
-
Phenoxide Formation (Deprotonation):
-
Protocol: Dissolve 3-chloro-4-fluorophenol in an anhydrous solvent system and treat with 1.05 equivalents of Sodium Hydroxide (NaOH). Evaporate to dryness to isolate the sodium phenoxide salt.
-
Causality: Water must be strictly eliminated. The presence of water quenches the highly reactive phenoxide intermediate, drastically reducing the yield of the subsequent electrophilic aromatic substitution.
-
-
Pressurized Carboxylation:
-
Protocol: Transfer the dry sodium 3-chloro-4-fluorophenoxide to a high-pressure reactor. Introduce anhydrous CO₂ at 8–10 atm and heat strictly to 150°C for 4–6 hours.
-
Causality: The sodium cation (Na⁺) strongly coordinates with both the phenoxide oxygen and the incoming CO₂, creating a cyclic transition state that directs the electrophilic attack exclusively to the ortho position (C2). Temperatures exceeding 150°C must be avoided, as thermodynamic control will take over, leading to the undesired para-hydroxybenzoic acid isomer or triggering thermal decarboxylation[3].
-
-
Acidification & Isolation (Self-Validating Step):
-
Protocol: Cool the reactor, dissolve the crude mixture in water, and slowly acidify with 1M HCl until the pH reaches 2.0.
-
Self-Validation: The immediate precipitation of a solid serves as visual confirmation of the free acid formation. To quantitatively validate completion, perform an HPLC analysis of the filtrate; the complete absence of the phenoxide peak confirms total precipitation and successful conversion.
-
Workflow for the Kolbe-Schmitt synthesis of 4-Chloro-5-fluoro-2-hydroxybenzoic acid.
Strategic Application in Drug Development: Niclosamide Analogs
The most prominent contemporary application of 4-chloro-5-fluoro-2-hydroxybenzoic acid is its use as a core intermediate in the Structure-Activity Relationship (SAR) optimization of Niclosamide. While Niclosamide exhibits potent anti-SARS-CoV-2 activity by modulating host autophagy (down-regulating SKP2 and increasing BECN1), its clinical utility is severely bottlenecked by high cytotoxicity and poor oral bioavailability[1].
Rational Drug Design & SAR Causality
By replacing the standard 5-chloro-2-hydroxybenzoic acid moiety of Niclosamide with 4-chloro-5-fluoro-2-hydroxybenzoic acid , researchers successfully synthesized "Compound 21", a lead analog with a vastly superior therapeutic window[1].
-
The Role of 5-Fluoro Substitution: Fluorine possesses the highest electronegativity of all elements and a van der Waals radius closely mimicking hydrogen. Introducing fluorine at the C5 position blocks cytochrome P450-mediated metabolic oxidation without adding steric bulk, thereby increasing the drug's half-life. Furthermore, its electron-withdrawing effect modulates the pKa of the adjacent phenolic hydroxyl group, enhancing cellular membrane permeability.
-
The Role of 4-Chloro Retention: Chlorine is highly lipophilic. Retaining the chlorine atom at the C4 position ensures the molecule maintains the necessary hydrophobic interactions to bind effectively within the hydrophobic pockets of its target proteins.
Synthesis of the Active Analog (Self-Validating Protocol)
-
Amidation via PCl₃ Activation:
-
React 4-chloro-5-fluoro-2-hydroxybenzoic acid with the target aniline derivative in the presence of Phosphorus trichloride (PCl₃) under reflux.
-
Causality: PCl₃ acts as an in-situ activating agent, converting the stable carboxylic acid into a highly reactive acyl chloride, which facilitates rapid nucleophilic attack by the weakly nucleophilic aniline[4].
-
Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the highly polar baseline spot (the free acid) and the emergence of a higher Rf spot confirms successful amide bond formation.
-
Structural optimization pathway utilizing the target compound for antiviral drug discovery.
Analytical Validation & Quality Control Protocols
To ensure the integrity of the synthesized 4-chloro-5-fluoro-2-hydroxybenzoic acid before its deployment in downstream pharmaceutical synthesis, rigorous analytical validation is mandatory.
Table 2: Analytical Validation Parameters
| Analytical Technique | Expected Observation / Standard | Purpose |
| HPLC (Reverse Phase) | Single sharp peak, Area > 98% | Confirms chemical purity and absence of para-isomer. |
| LC-MS (ESI-) | m/z peak at 189 [M-H]⁻ | Validates the molecular weight (190.56 - 1.00). |
| ¹H NMR (DMSO-d6) | Distinct singlets for aromatic protons (C3-H, C6-H) | Confirms the regiochemistry of the aromatic ring. |
| ¹⁹F NMR | Sharp singlet peak | Verifies the presence and integrity of the 5-fluoro group. |
References
-
United States Environmental Protection Agency (EPA). Dioxins and the Kolbe-Schmitt Reaction Parameters. Retrieved from [Link]
-
Li, R., Zhang, Z., Huang, S., Peng, K., Jiang, H., Shen, J., Zhang, B., & Jiang, X. (2023). Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2. European Journal of Medicinal Chemistry, 253, 115320. Retrieved from[Link]
Sources
- 1. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 181289-00-9|4-Chloro-5-fluoro-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
